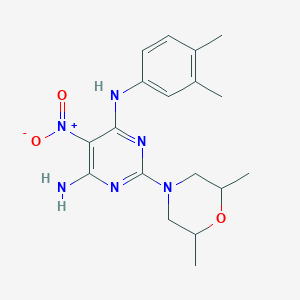
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Amination: Formation of the diamine structure through nucleophilic substitution.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrimidine-based molecules with potential biological activities.
Biology
In biological research, it is studied for its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Medicine
Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
Uniqueness
The unique structural features, such as the combination of the morpholine ring and the nitro-pyrimidine core, contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H24N6O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-10-5-6-14(7-11(10)2)20-17-15(24(25)26)16(19)21-18(22-17)23-8-12(3)27-13(4)9-23/h5-7,12-13H,8-9H2,1-4H3,(H3,19,20,21,22) |
InChI-Schlüssel |
LTTZAUJAACBVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11261512.png)
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11261513.png)
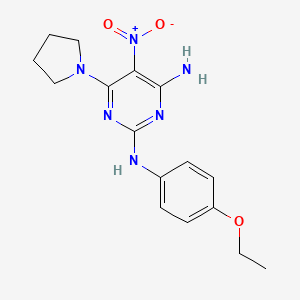
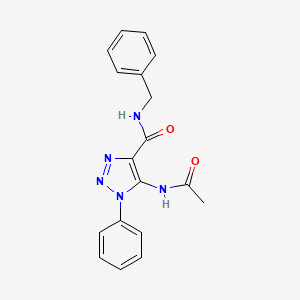
![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)
![ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261555.png)
![4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide](/img/structure/B11261556.png)
![N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11261560.png)
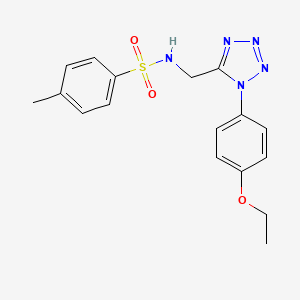
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B11261571.png)
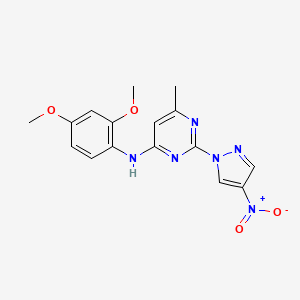

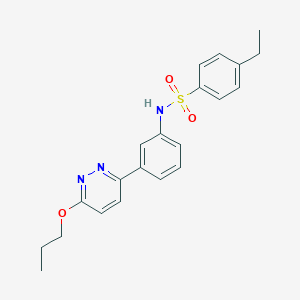
![4-butoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261589.png)
